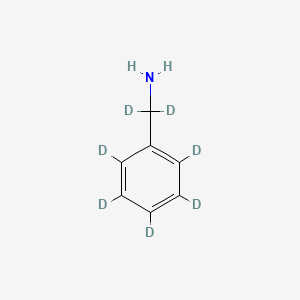

Benzyl-d7-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Benzyl-d7-amine involves the deuteration of benzene and subsequent amination. The process typically starts with the deuteration of benzene to produce benzene-d5. The reaction conditions often require the use of deuterated reagents and catalysts to ensure high isotopic purity . Industrial production methods are similar but scaled up to meet the demand for research purposes.

Analyse Chemischer Reaktionen

1.1. Deaminative Coupling

A Ru–H complex with a catechol ligand (1/L1) catalyzes the coupling of primary amines. For example:

-

Reaction : Aniline-d7 (C₆D₅NH₂) + 4-methoxybenzylamine (C₆H₄(OCH₃)CH₂NH₂) → Secondary amine with 18% deuterium incorporation at CH₂ .

-

Conditions : 0.75 mol% Ru catalyst, 10 mol% L1 ligand, toluene-d8, 130°C, 20 h .

Table 1: Synthesis Comparison

| Catalyst/Ligand | Solvent | Temp (°C) | Deuterium Incorporation (%) |

|---|---|---|---|

| Ru–H (1)/L1 | Toluene-d8 | 130 | 18 (CH₂) |

| Cu(OAc)₂/L1 | Acetonitrile | 70 | 30 (C–H isocyanation) |

1.2. Hydrogen Borrowing

This method involves dehydrogenation and condensation:

-

Reaction : Benzyl-d7-amine + benzaldehyde → N-benzylidenethis compound → Reduced to secondary amine .

Oxidation Reactions

This compound undergoes oxidation to yield deuterated intermediates:

2.1. Microsomal Oxidative Dealkylation

-

Mechanism : Direct hydroxylation at the benzyl methylene position (C–H bond).

-

Implications : Slower reaction rates for deuterated compounds due to bond strength .

Table 2: Oxidative Dealkylation Data

| Isotope | Position |

|

|----------|----------|---------------|

| D₀ | CH₂ | 1.00 |

| D₂ | CH₂ | 1.46 |

| D₅ | Aromatic | 1.00 |

2.2. Isocyanation

This compound participates in benzylic C–H isocyanation:

3.1. NMR Spectroscopy

-

Role : Deuterium atoms provide distinct NMR signals for chemical shift calibration.

-

Example : Used as a reference in ¹H NMR to resolve overlapping peaks.

3.2. Metabolic Tracing

-

Mechanism : Stable isotope labeling allows tracking of amine metabolism in biological systems .

-

Example : Studied in hepatic oxidative pathways to map metabolic pathways .

3.3. Pharmaceutical Development

4.1. Imine-to-Amide Conversion

4.2. Kinetic Isotope Effects

Wissenschaftliche Forschungsanwendungen

Chemistry

Benzyl-d7-amine serves as a crucial tracer in NMR spectroscopy, allowing researchers to study reaction mechanisms and molecular structures. Its isotopic labeling aids in understanding complex chemical reactions by providing insights into bond dynamics and reaction pathways.

Key Reactions:

- Oxidation: Converts to deuterated benzaldehyde derivatives.

- Reduction: Produces deuterated benzyl alcohol derivatives.

- Substitution: The amine group can react with electrophiles to yield various deuterated products.

Biology

In biological research, this compound is employed to trace amine metabolism pathways. Its use in metabolic studies helps elucidate how amines are processed within biological systems, providing valuable data for pharmacokinetic studies.

Case Study:

A study investigating the metabolic fate of this compound demonstrated its utility in tracing amine pathways in mammalian cells, highlighting the compound's role in understanding drug metabolism and interactions.

Medicine

This compound is used in the development of deuterated pharmaceuticals. Deuteration can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects.

Example:

Research has shown that deuterated compounds often exhibit altered metabolism compared to their non-deuterated counterparts, potentially leading to longer half-lives and increased therapeutic effects.

Industry

The compound finds applications in the production of deuterated materials for various industrial uses, including the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzyl-d7-amine is primarily related to its isotopic labeling. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as bond strength and reaction rates . This makes it a valuable tool in studying reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .

Vergleich Mit ähnlichen Verbindungen

Benzyl-d7-amine is unique due to its high degree of deuteration. Similar compounds include:

Benzene-d5: Used as a solvent in NMR spectroscopy.

Methan-d2-amine: Used in metabolic studies.

This compound: Another deuterated amine used in various research applications.

Compared to these compounds, this compound offers a combination of deuterated benzene and methanamine, making it particularly useful in studies requiring both components .

Biologische Aktivität

Benzyl-d7-amine, a deuterated derivative of benzylamine, serves as a significant compound in various biological and chemical research contexts. Its isotopic labeling with deuterium enhances its utility in metabolic studies, particularly in tracking and tracing biological pathways. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, including its role in metabolic processes, pharmacological implications, and potential applications in drug development.

Overview of this compound

This compound is primarily utilized as a tracer in metabolic studies due to its isotopic labeling. The presence of deuterium allows researchers to differentiate between labeled and unlabeled compounds during mass spectrometry and other analytical techniques. This characteristic is crucial for understanding metabolic pathways and the dynamics of biochemical reactions in living organisms.

Biological Activity and Mechanisms

1. Metabolic Tracing:

this compound's primary biological activity is observed in its role as a tracer for studying metabolic pathways. Research indicates that it can be incorporated into various biological molecules, allowing for tracking during enzymatic reactions and metabolic processes. For instance, studies have shown that the compound can be utilized to trace the metabolism of amines in plants, revealing insights into amine biosynthesis and degradation pathways .

2. Pharmacological Implications:

The pharmacological relevance of this compound has been explored in several studies. Its ability to act as an isotopic label aids in understanding drug metabolism and efficacy. For example, investigations into the metabolism of drugs often incorporate deuterated compounds to assess metabolic stability and pharmacokinetics . The unique properties of this compound facilitate the examination of how drugs interact with biological systems at a molecular level.

Case Studies

Case Study 1: Metabolism in Plants

A study focused on Arabidopsis thaliana demonstrated how this compound could be used to trace the biosynthesis of phenolic compounds derived from benzyl glucosinolate. The research highlighted that the compound's incorporation into plant tissues allowed for the elucidation of metabolic pathways involving glucosinolates and their hydrolysis products .

Case Study 2: Drug Metabolism

In pharmacokinetic studies, this compound has been employed to evaluate the metabolic fate of various pharmaceutical agents. Its isotopic labeling enabled researchers to distinguish between metabolites formed from the drug and those from endogenous sources, providing clearer insights into drug interactions and side effects .

Data Tables

The following table summarizes key findings related to the biological activity of this compound across different studies:

Eigenschaften

IUPAC Name |

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.